2-Mesityl-1H-imidazole-5-carbaldehyde
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Overview
Description
2-Mesityl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a mesityl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesityl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mesityl-substituted amines with formylating agents, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Mesityl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products:
Oxidation: 2-Mesityl-1H-imidazole-5-carboxylic acid.
Reduction: 2-Mesityl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Mesityl-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mesityl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The mesityl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target proteins .
Comparison with Similar Compounds
- 2-Mesityl-1H-imidazole-4-carbaldehyde
- 2-Mesityl-1H-imidazole-5-carboxylic acid
- 2-Mesityl-1H-imidazole-5-methanol
Comparison: 2-Mesityl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the mesityl group provides steric hindrance, influencing the compound’s chemical behavior and interaction with other molecules .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-8-4-9(2)12(10(3)5-8)13-14-6-11(7-16)15-13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
OLVLPEFZYYYYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=C(N2)C=O)C |
Origin of Product |
United States |
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